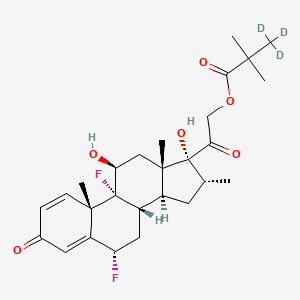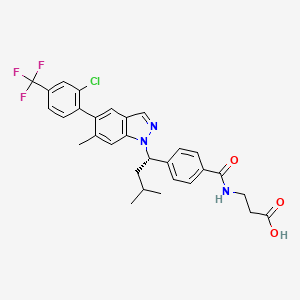
HS-Peg7-CH2CH2cooh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HS-Peg7-CH2CH2cooh involves the reaction of polyethylene glycol with thiol and propionic acid groups. The reaction typically occurs under mild conditions to ensure the integrity of the PEG chain. The process involves the following steps:
- Activation of the carboxyl group of propionic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
- Reaction of the activated propionic acid with polyethylene glycol to form the PEG-propionic acid intermediate.
- Introduction of the thiol group to the PEG-propionic acid intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
HS-Peg7-CH2CH2cooh undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Conjugation: The carboxyl group can form amide bonds with amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles.
Conjugation: Carbodiimides such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used for amide bond formation.
Major Products Formed
Oxidation: Disulfides.
Substitution: Thiol-substituted products.
Conjugation: Amide-linked conjugates.
Applications De Recherche Scientifique
HS-Peg7-CH2CH2cooh is widely used in scientific research, particularly in the following areas:
Chemistry: As a linker in the synthesis of PROTACs, enabling the study of selective protein degradation.
Biology: In cell biology research to investigate protein-protein interactions and protein degradation pathways.
Medicine: Potential therapeutic applications in targeted protein degradation for the treatment of diseases such as cancer.
Industry: Used in the development of novel drug delivery systems and bioconjugation techniques .
Mécanisme D'action
HS-Peg7-CH2CH2cooh functions as a linker in PROTACs, which are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases. The linker connects two ligands: one that binds to the target protein and another that binds to the E3 ubiquitin ligase. This proximity induces ubiquitination of the target protein, leading to its degradation by the proteasome .
Comparaison Avec Des Composés Similaires
HS-Peg7-CH2CH2cooh is unique due to its specific structure and functionality as a PEG-based linker. Similar compounds include:
HS-Peg4-CH2CH2cooh: A shorter PEG linker with similar properties.
HS-Peg12-CH2CH2cooh: A longer PEG linker that provides greater flexibility.
HS-Peg2-CH2CH2cooh: A minimal PEG linker for applications requiring shorter linkers .
These similar compounds vary in the length of the PEG chain, which affects their flexibility and suitability for different applications.
Propriétés
Formule moléculaire |
C17H34O9S |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C17H34O9S/c18-17(19)1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16-27/h27H,1-16H2,(H,18,19) |
Clé InChI |
ALKVYCHUZRNUCE-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCOCCOCCOCCS)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate](/img/structure/B12424739.png)


![4-[2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12424765.png)








![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)
